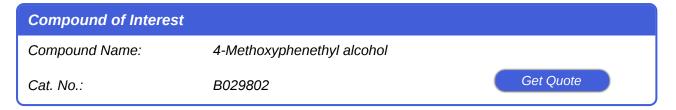


Application Notes and Protocols: 4-Methoxyphenethyl Alcohol in Fragrance Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenethyl alcohol, also known as p-methoxyphenethyl alcohol, is an aromatic alcohol that possesses a flavor and aroma reminiscent of fresh citrus juice, making it a valuable ingredient in the formulation of perfumes, foods, and cosmetics.[1] Its chemical structure and sensory properties make it a subject of interest in fragrance research for understanding olfactory perception and developing novel scent profiles. This document provides detailed application notes and protocols for the investigation of **4-methoxyphenethyl alcohol** in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-methoxyphenethyl alcohol** is presented in Table 1. This data is crucial for its handling, formulation, and analysis in experimental settings.



Property	Value	Reference
CAS Number	702-23-8	[1][2]
Molecular Formula	C ₉ H ₁₂ O ₂	[2]
Molecular Weight	152.19 g/mol	[2]
Appearance	White to light yellow solid or liquid	[3][4]
Odor Profile	Fresh citrus juice	[1]
Melting Point	26-28 °C	[1][3]
Boiling Point	334-336 °C	[1][3]
Solubility	Soluble in DMSO and Methanol	[1]

Sensory Evaluation Protocols

The sensory evaluation of **4-methoxyphenethyl alcohol** is critical for characterizing its fragrance profile and its performance in various applications. The following are standard protocols for sensory analysis.

Protocol 1: Odor Profile Description by a Trained Panel

Objective: To qualitatively describe the odor characteristics of **4-methoxyphenethyl alcohol**.

Materials:

- 4-Methoxyphenethyl alcohol (high purity)
- Odorless solvent (e.g., diethyl phthalate or ethanol)
- Glass smelling strips (blotters)
- Controlled environment sensory booth

Procedure:



- Sample Preparation: Prepare a 10% solution of **4-methoxyphenethyl alcohol** in the chosen solvent.
- Blotter Dipping: Dip the smelling strips into the solution to a depth of 1 cm for 2 seconds.
- Evaluation: Present the coded blotters to a panel of at least 10 trained sensory assessors.
- Data Collection: Panelists are to evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, and 1 hour) and provide descriptive terms for the perceived aroma.
- Data Analysis: Compile the descriptors and analyze their frequency to create a detailed odor profile.

Protocol 2: Triangle Test for Discrimination

Objective: To determine if a perceptible difference exists between two formulations containing **4-methoxyphenethyl alcohol**.

Materials:

- Two product formulations (A and B)
- Controlled environment sensory booth
- · Panel of at least 15 selected assessors

Procedure:

- Sample Presentation: Present three coded samples to each panelist, where two are identical and one is different (e.g., AAB, BBA, ABA, BAB).
- Evaluation: Panelists are asked to identify the odd sample out.
- Data Analysis: Analyze the number of correct identifications. Statistical significance is determined using a binomial test to conclude if a perceptible difference exists.

Instrumental Analysis Protocols



Instrumental analysis provides objective data to complement sensory evaluations. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for this purpose.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the key volatile compounds contributing to the aroma of **4-methoxyphenethyl alcohol** and to characterize their individual odor notes.

Materials:

- Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-MS/O)
- Helium carrier gas
- Appropriate GC column (e.g., DB-5ms)
- Solution of 4-methoxyphenethyl alcohol in a suitable solvent

Procedure:

- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
- Separation: Run a temperature program to separate the volatile compounds. A typical program might be: start at 40°C for 2 minutes, then ramp at 4°C/minute to 240°C and hold for 8 minutes.[5]
- Detection: The effluent from the GC column is split between the MS detector and the olfactometry port.
- Olfactory Evaluation: A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each detected odor.
- Mass Spectrometry: The MS detector simultaneously records the mass spectrum of the eluting compounds.
- Data Analysis: Correlate the olfactory data with the MS data to identify the compounds responsible for specific aroma notes.



In Vitro Assays for Olfactory Receptor Activation

Understanding how **4-methoxyphenethyl alcohol** interacts with olfactory receptors (ORs) provides insights into the molecular basis of its perception. While specific ORs for this compound are not yet definitively identified in publicly available literature, the following protocol describes a general method for screening.

Protocol 4: Luciferase Reporter Assay for Olfactory Receptor Activation

Objective: To screen a library of human olfactory receptors to identify those that are activated by **4-methoxyphenethyl alcohol**.

Materials:

- Hana3A cell line (or other suitable host cells)
- Expression vectors for a library of human olfactory receptors
- Accessory protein vectors (e.g., RTP1S)
- Luciferase reporter vector (e.g., CRE-luciferase)
- Transfection reagent
- 4-Methoxyphenethyl alcohol
- Luciferase assay substrate

Procedure:

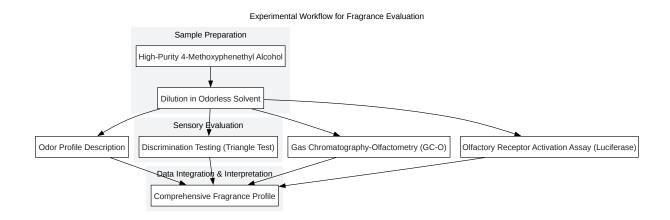
- Cell Culture and Transfection: Co-transfect Hana3A cells with plasmids encoding an olfactory receptor, an accessory protein to aid receptor trafficking to the cell membrane, and a luciferase reporter gene under the control of a cyclic AMP (cAMP) response element (CRE).
 [6][7][8]
- Odorant Stimulation: After an appropriate incubation period (e.g., 24 hours), stimulate the transfected cells with various concentrations of 4-methoxyphenethyl alcohol.



- Luciferase Assay: Following stimulation (typically 4-6 hours), lyse the cells and measure the luciferase activity using a luminometer.[8]
- Data Analysis: An increase in luciferase activity compared to control (unstimulated cells)
 indicates that the odorant has activated the specific olfactory receptor, leading to an increase
 in intracellular cAMP levels.

Visualizations

Experimental Workflow for Fragrance Evaluation



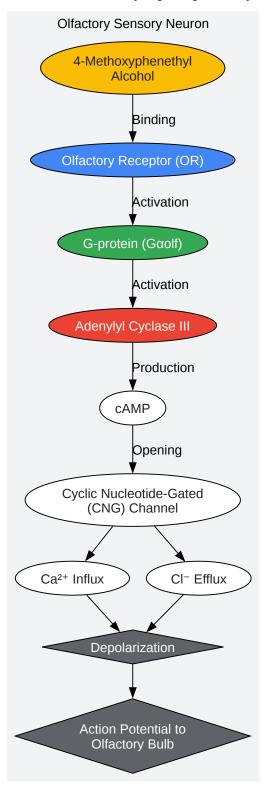
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Caption: Workflow for comprehensive evaluation of **4-methoxyphenethyl alcohol**.

Generalized Olfactory Signaling Pathway



Generalized Olfactory Signaling Pathway



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Caption: Simplified G-protein coupled olfactory signaling cascade.



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